4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide

CAS No.: 1803599-97-4

Cat. No.: VC2976807

Molecular Formula: C10H14BrNO

Molecular Weight: 244.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803599-97-4 |

|---|---|

| Molecular Formula | C10H14BrNO |

| Molecular Weight | 244.13 g/mol |

| IUPAC Name | 4-methyl-1,2,3,4-tetrahydroquinolin-8-ol;hydrobromide |

| Standard InChI | InChI=1S/C10H13NO.BrH/c1-7-5-6-11-10-8(7)3-2-4-9(10)12;/h2-4,7,11-12H,5-6H2,1H3;1H |

| Standard InChI Key | YCNLPNFWFFYBNF-UHFFFAOYSA-N |

| SMILES | CC1CCNC2=C1C=CC=C2O.Br |

| Canonical SMILES | CC1CCNC2=C1C=CC=C2O.Br |

Introduction

Chemical Structure and Properties

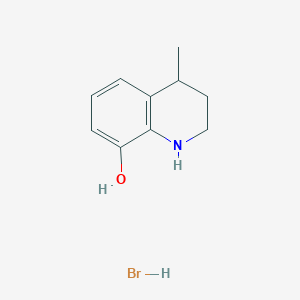

4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide (CAS: 1803599-97-4) is a salt form of 4-methyl-1,2,3,4-tetrahydroquinolin-8-ol. The compound features a tetrahydroquinoline structure characterized by a fused bicyclic system that includes a six-membered aromatic ring and a saturated heterocyclic ring containing nitrogen. The base compound contains a hydroxyl group at the 8-position and a methyl group at the 4-position of the tetrahydroquinoline scaffold.

The key physicochemical properties of this compound are summarized in Table 1.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄BrNO |

| Molecular Weight | 244.13 g/mol |

| CAS Number | 1803599-97-4 |

| MDL Number | MFCD26408039 |

| SMILES Code | OC1=CC=CC2=C1NCCC2C.[H]Br |

| InChIKey (base compound) | QJHMORDTGANZOL-UHFFFAOYSA-N |

| Physical State | Solid |

The compound's structure comprises a tetrahydroquinoline core with specific substitutions that contribute to its chemical reactivity and potential biological activity. The hydrobromide salt formation significantly enhances the compound's solubility in aqueous media and improves its stability for various applications. These properties make it particularly suitable for pharmaceutical research and development.

Structural Characteristics

Core Structure

The backbone of 4-methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide consists of a partially reduced quinoline system. This tetrahydroquinoline scaffold features a benzene ring fused with a six-membered nitrogen-containing saturated ring . The nitrogen atom at the 1-position contributes to the compound's basicity, which facilitates the formation of the hydrobromide salt.

Functional Groups

The compound contains several key functional groups that define its chemical behavior:

-

A hydroxyl group (-OH) at the 8-position of the aromatic ring, which contributes to hydrogen bonding capabilities

-

A methyl substituent at the 4-position, which affects the conformational properties of the molecule

-

A secondary amine (in the core structure) that serves as the site for salt formation with hydrobromic acid

-

The hydrobromide moiety, which enhances solubility in polar solvents

These structural features collectively influence the compound's reactivity, stability, and potential interactions with biological targets. The positional isomerism of the hydroxyl group at the 8-position (compared to other potential positions) is particularly significant for its biological activity profile.

Biological Activities and Applications

Structure-Activity Relationships

Research on related tetrahydroquinoline compounds suggests that modifications to the core structure can significantly impact biological activity. The position of the hydroxyl group on the aromatic ring is particularly important for determining the interaction profile with various biological targets . For instance, similar compounds with hydroxyl groups at different positions exhibit varied biological activities, highlighting the importance of the 8-hydroxy substitution in this specific compound.

Pharmacological Properties

The pharmacological profile of 4-methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide is closely related to its structural features and physicochemical properties. The tetrahydroquinoline scaffold has been associated with various pharmacological activities in drug discovery research.

Analytical Methods and Characterization

Proper characterization and analysis of 4-methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide are essential for research and development purposes. Several analytical techniques can be employed for this purpose.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about the compound. For similar tetrahydroquinoline compounds, characteristic signals in the 1H NMR spectrum include:

-

The methyl group protons (typically appearing as a singlet around δ 1.0-1.5 ppm)

-

The tetrahydroquinoline ring protons (appearing as multiplets in the range of δ 1.5-3.5 ppm)

-

The aromatic protons (appearing in the range of δ 6.5-7.5 ppm)

-

The hydroxyl proton (appearing as a broad singlet, often around δ 9.0-10.0 ppm)

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for purity assessment and quantification of such compounds. These techniques allow for sensitive detection and accurate determination of the compound and any potential impurities or degradation products.

Research Status and Future Perspectives

Current Research Status

4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide is currently being investigated as a versatile small molecule scaffold with potential applications in medicinal chemistry . The compound is commercially available for research purposes, indicating its relevance in ongoing studies.

Research on tetrahydroquinoline derivatives has shown promising results in various therapeutic areas, suggesting potential applications for 4-methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide in drug discovery programs . The compound's structural features, including the strategically positioned hydroxyl and methyl groups, provide opportunities for further derivatization and optimization.

Future Research Directions

Several promising research directions for 4-methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide include:

-

Structure-activity relationship studies to optimize biological activity

-

Targeted modifications to enhance specificity for particular biological targets

-

Development of novel synthetic routes for more efficient production

-

Investigation of specific therapeutic applications based on preliminary biological activity data

-

Exploration of the compound as a building block for more complex molecules with enhanced properties

These research avenues could potentially expand the utility of 4-methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide in drug discovery and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume